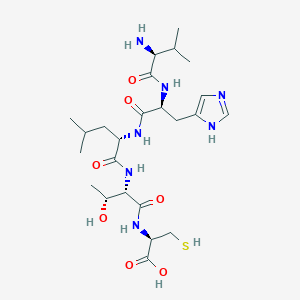
N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine: is a chemical compound that features two nitrobenzene sulfonyl groups attached to a glycine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine typically involves the reaction of glycine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Glycine+2×2-nitrobenzenesulfonyl chloride→this compound+2×HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of appropriate solvents and catalysts can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of N,N-Bis(2-aminobenzene-1-sulfonyl)glycine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine is used as a reagent in organic synthesis. It can be employed in the preparation of various derivatives and intermediates for further chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to interact with specific biological targets.
Medicine: Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activities that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine involves its interaction with molecular targets through its nitro and sulfonyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.
Protein Modification: Covalent modification of amino acid residues, altering protein function.
Comparación Con Compuestos Similares
- 2-Nitrobenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
- N,N-Bis(4-nitrobenzene-1-sulfonyl)glycine
Comparison: N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine is unique due to the presence of two nitrobenzene sulfonyl groups attached to a glycine molecule. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, the position of the nitro group (ortho vs. para) can significantly influence the compound’s reactivity and interaction with biological targets.
Propiedades
Número CAS |
388606-74-4 |
|---|---|
Fórmula molecular |
C14H11N3O10S2 |
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
2-[bis[(2-nitrophenyl)sulfonyl]amino]acetic acid |
InChI |
InChI=1S/C14H11N3O10S2/c18-14(19)9-15(28(24,25)12-7-3-1-5-10(12)16(20)21)29(26,27)13-8-4-2-6-11(13)17(22)23/h1-8H,9H2,(H,18,19) |
Clave InChI |
LKVJPFLRDJROME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile](/img/structure/B14261202.png)

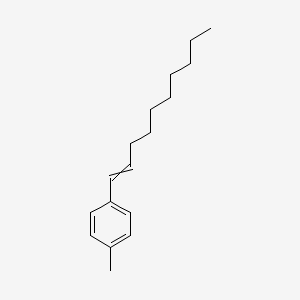
![1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)](/img/structure/B14261214.png)
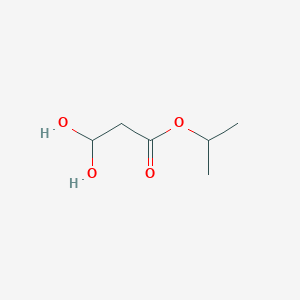

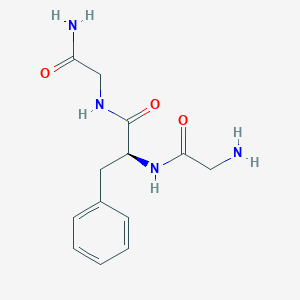

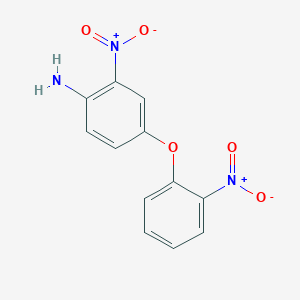
![2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14261239.png)
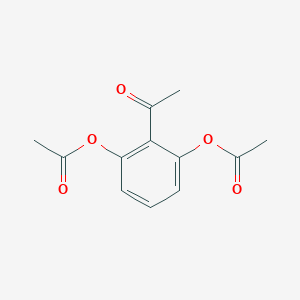
![7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane](/img/structure/B14261251.png)
